molecular formula C19H22O3 B1608618 4-(Hexyloxy)-4'-biphenylcarboxylic acid CAS No. 59748-16-2

4-(Hexyloxy)-4'-biphenylcarboxylic acid

Cat. No.: B1608618
CAS No.: 59748-16-2
M. Wt: 298.4 g/mol
InChI Key: IWWNTISKHOYKAN-UHFFFAOYSA-N
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Description

A Contextual Overview of Biphenylcarboxylic Acids in Contemporary Chemical Science

Biphenylcarboxylic acids are a class of organic compounds characterized by a biphenyl (B1667301) core—two phenyl rings linked by a single bond—and at least one carboxylic acid functional group. This structural motif imparts a unique combination of rigidity, aromaticity, and reactivity, making these compounds highly valuable in materials science and organic synthesis. rsc.orgchemimpex.com The biphenyl unit provides a rigid and linear segment, which is a key attribute for the formation of ordered structures, such as those found in liquid crystals and high-performance polymers. rsc.orgchemimpex.com

The carboxylic acid group, on the other hand, offers a reactive handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, enabling the integration of the biphenyl moiety into larger molecular architectures. ajgreenchem.com This versatility has led to the widespread use of biphenylcarboxylic acids as key intermediates in the synthesis of pharmaceuticals, dyes, and advanced polymers with enhanced thermal stability and mechanical properties. chemimpex.comajgreenchem.com Furthermore, their ability to act as ligands allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and sensing.

The Significance of 4-(Hexyloxy)-4'-biphenylcarboxylic acid as a Functional Organic Building Block

Within the broader family of biphenylcarboxylic acids, this compound stands out as a particularly interesting functional organic building block. Its structure features a hexyl ether group at one end of the biphenyl system and a carboxylic acid group at the other. This specific arrangement of a flexible alkyl chain (hexyloxy group) and a rigid polar group (carboxylic acid) connected by the biphenyl mesogen is a classic design for inducing liquid crystalline behavior.

The primary significance of this compound lies in its role as a precursor for the synthesis of thermotropic liquid crystals. The interplay between the rigid biphenyl core and the flexible hexyloxy chain promotes the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. rsc.org This property is crucial for applications in display technologies and optical devices.

Moreover, the carboxylic acid functionality of this compound allows for its incorporation into polymeric structures. By participating in polymerization reactions, it can be used to create liquid crystalline polymers (LCPs). These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, leading to materials with high strength, excellent thermal stability, and the ability to form highly oriented structures. For instance, it can be conceptualized as a monomer for the synthesis of polyesters and polyamides with liquid crystalline properties. The hexyloxy side chain can also enhance the solubility and processability of the resulting polymers.

The synthesis of this ether-linked biphenylcarboxylic acid typically involves a Williamson ether synthesis, where a precursor like 4'-hydroxy-4-biphenylcarboxylic acid is reacted with a hexyl halide. sigmaaldrich.comsynthon-chemicals.com This synthetic accessibility further enhances its utility as a building block for creating complex functional materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number 59748-16-2
Molecular Formula C₁₉H₂₂O₃
Molecular Weight 298.38 g/mol
Melting Point 212.8-213.5 °C
Boiling Point (Predicted) 460.5 ± 38.0 °C
Density (Predicted) 1.089 ± 0.06 g/cm³
pKa (Predicted) 4.28 ± 0.10

Detailed Research Findings

Research into materials derived from this compound and its analogs has primarily focused on the realm of liquid crystals and, by extension, liquid crystalline polymers.

In the field of liquid crystals, studies have shown that the length of the alkoxy chain in 4-alkoxy-4'-biphenylcarboxylic acids significantly influences the type of mesophase and the transition temperatures. The hexyloxy group in the target molecule provides a balance of flexibility and van der Waals interactions that favors the formation of stable nematic and/or smectic phases, which are essential for many liquid crystal applications.

The incorporation of biphenylcarboxylic acid derivatives into polymer backbones has been a successful strategy for creating thermotropic LCPs. These polymers exhibit ordered structures in the melt phase, which can be locked in upon cooling, leading to materials with exceptional directional properties. While specific studies focusing solely on the homopolymerization of this compound are not prevalent, the principles of using such AB-type monomers (where A and B are different reactive groups) are well-established in the synthesis of main-chain LCPs like polyesters and polyurethanes. rsc.org For example, a block copolymer containing a poly(5'-hexyloxy-1',4-biphenyl) segment has been synthesized, demonstrating the utility of the hexyloxy-biphenyl moiety in creating structured polymeric materials for applications such as proton exchange membranes in fuel cells. nih.gov This highlights the role of the hexyloxy group in imparting desirable properties like solubility and influencing the morphology of the polymer.

Furthermore, research on poly(ester-imide)s has demonstrated that the incorporation of rigid biphenyl units, similar to the core of this compound, can lead to the formation of liquid crystalline phases. rit.edu These findings suggest that this compound is a valuable monomer for designing advanced polymers where a combination of thermal stability, mechanical strength, and processability is required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59748-16-2

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-(4-hexoxyphenyl)benzoic acid

InChI

InChI=1S/C19H22O3/c1-2-3-4-5-14-22-18-12-10-16(11-13-18)15-6-8-17(9-7-15)19(20)21/h6-13H,2-5,14H2,1H3,(H,20,21)

InChI Key

IWWNTISKHOYKAN-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-(Hexyloxy)-4'-biphenylcarboxylic acid

A retrosynthetic analysis of the target molecule reveals several viable disconnection points, primarily at the biphenyl (B1667301) C-C bond and the ether linkage. The most common and industrially scalable approaches focus on disconnecting the biphenyl bond, leading to two substituted benzene (B151609) precursors.

One logical disconnection splits the molecule into a 4-halobenzoic acid derivative and a 4-(hexyloxy)phenyl derivative. The halogen on the benzoic acid moiety and a suitable functional group (like a boronic acid or an organozinc reagent) on the hexyloxy-substituted ring would allow for a cross-coupling reaction. Another strategy involves forming the biphenyl-4-carboxylic acid core first, from precursors like 4-bromobenzoic acid and phenylboronic acid, followed by functionalization of the second phenyl ring. A key intermediate in many synthetic routes is 4'-hydroxy-4-biphenylcarboxylic acid, which can be etherified to introduce the hexyloxy chain. google.comsigmaaldrich.com

Approaches to Biphenylcarboxylic Acid Core Synthesis

The construction of the biphenylcarboxylic acid backbone is a critical step and can be achieved through several powerful synthetic methods.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis, offering high yields and broad functional group tolerance.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds and is particularly well-suited for synthesizing biphenyl derivatives. ajgreenchem.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. pku.edu.cnrsc.orgresearchgate.net

A practical approach for synthesizing this compound via this method would involve the reaction of a 4-halobenzoic acid ester with 4-(hexyloxy)phenylboronic acid. The ester group serves to protect the carboxylic acid during the coupling reaction. Following the coupling, a simple hydrolysis step would yield the final product. Alternatively, 4-bromobenzoic acid can be coupled with 4-hydroxyphenylboronic acid, followed by a Williamson ether synthesis to introduce the hexyloxy group using 1-bromohexane. masterorganicchemistry.comlibretexts.org The reaction conditions are generally mild and tolerant of various functional groups. ajgreenchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Role
Aryl HalideMethyl 4-bromobenzoateElectrophilic partner
Boronic Acid4-(Hexyloxy)phenylboronic acidNucleophilic partner
CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates C-C bond formation
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid
SolventToluene, Dioxane, Ethanol/WaterReaction medium

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.govresearchgate.netmit.edunih.gov This method is known for its high reactivity and functional group tolerance. organic-chemistry.org For the synthesis of the target molecule, one could envision the coupling of a 4-halobenzoate with a 4-(hexyloxy)phenylzinc halide.

The Stille coupling employs an organotin reagent (stannane) to couple with an organic halide, also catalyzed by palladium. organic-chemistry.org A potential route would involve the reaction of a 4-halobenzoate with a 4-(hexyloxy)phenylstannane. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds.

Table 2: Comparison of Cross-Coupling Reactions

Reaction Organometallic Reagent Typical Catalyst Key Advantages Key Disadvantages
Suzuki-MiyauraBoronic acid/esterPalladiumLow toxicity, stable reagentsBase sensitivity of some substrates
NegishiOrganozincPalladium/NickelHigh reactivity, broad scopeMoisture sensitive reagents
StilleOrganostannanePalladiumTolerant to many functional groupsToxicity of tin compounds

The Friedel-Crafts reaction provides an alternative pathway to the biphenyl scaffold, although it is often less direct for unsymmetrically substituted biphenyls. researchgate.net One could perform a Friedel-Crafts acylation on biphenyl with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. This would predominantly yield 4-acetylbiphenyl. Subsequent oxidation of the acetyl group, for instance with potassium permanganate, would furnish 4-biphenylcarboxylic acid. lookchem.com The introduction of the hexyloxy group would then require a separate functionalization step, such as nitration, reduction to an amine, diazotization, and finally conversion to a phenol (B47542) for subsequent etherification. This multi-step process makes it a less efficient route compared to cross-coupling methods for this specific target molecule.

Reductive coupling reactions offer a different strategy for forming C-C bonds, often by coupling two electrophiles in the presence of a reducing agent. Nickel-catalyzed reductive cross-coupling of two different aryl halides has emerged as a powerful method for the synthesis of unsymmetrical biaryls. pku.edu.cnorganic-chemistry.orgwisc.eduacs.orgresearchgate.net In the context of synthesizing the target molecule, this could involve the reductive coupling of a 4-halobenzoic acid derivative with a 4-haloanisole derivative (as a precursor to the hexyloxy group), using a reducing agent like manganese or zinc in the presence of a nickel catalyst. The mechanism of these reactions often involves a series of oxidative addition and reductive elimination steps at the metal center. pku.edu.cn

Another classical method is the Ullmann reaction, which involves the copper-promoted coupling of two aryl halide molecules at elevated temperatures. vedantu.comresearchgate.netnih.govorganic-chemistry.orgwikipedia.org While traditionally used for synthesizing symmetrical biphenyls, variations for unsymmetrical couplings exist, though they can be challenging and often require harsh conditions.

Cross-Coupling Reactions for Biphenyl Formation

Selective Introduction of the Hexyloxy Moiety

A crucial step in the synthesis is the regioselective introduction of the C₆H₁₃O- group onto the biphenyl scaffold. This is typically achieved by forming an ether linkage with a hydroxyl group at the 4'-position of a biphenyl precursor. The Williamson ether synthesis is the most common and adaptable method for this transformation. francis-press.commasterorganicchemistry.com The precursor molecule often contains a functional group that will later be converted to the carboxylic acid, such as a nitrile (-CN) or an ester (-COOR). A common starting material is 4'-hydroxybiphenyl-4-carbonitrile or a corresponding ester like methyl 4'-hydroxybiphenyl-4-carboxylate.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the phenolic hydroxyl group of a 4'-hydroxybiphenyl precursor is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide, 1-bromohexane, in a nucleophilic substitution (Sₙ2) reaction to form the desired ether. masterorganicchemistry.com

The general reaction is as follows: Step 1: Deprotonation 4'-Hydroxybiphenyl-precursor + Base → 4'-Phenoxide-biphenyl-precursor + Conjugate Acid

Step 2: Nucleophilic Substitution 4'-Phenoxide-biphenyl-precursor + 1-Bromohexane → 4'-(Hexyloxy)biphenyl-precursor + Bromide Salt

This method is highly effective for attaching primary alkyl chains like hexyloxy to a phenolic ring system. francis-press.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the etherification product while minimizing side reactions. numberanalytics.com Key parameters include the choice of base, solvent, temperature, and reaction time.

Base: Strong bases are required to fully deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), which offers the advantage of an irreversible reaction as hydrogen gas evolves, and potassium carbonate (K₂CO₃), a milder and easier-to-handle alternative. nih.govresearchgate.net The choice of base can influence reaction rate and selectivity.

Solvent: Polar aprotic solvents are preferred as they can dissolve the ionic phenoxide intermediate without participating in the reaction. masterorganicchemistry.com Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. rsc.orgsemanticscholar.org The use of the parent alcohol as a solvent is also a common practice in Williamson ether synthesis. masterorganicchemistry.com

Temperature and Reaction Time: Reaction temperatures are typically elevated to increase the rate of reaction, often in the range of 80 °C. semanticscholar.org However, excessively high temperatures can promote side reactions. Reaction times can vary from a few hours to overnight, and progress is monitored using techniques like Thin Layer Chromatography (TLC). ajgreenchem.com

Advanced Techniques: To further enhance efficiency, microwave-assisted Williamson ether synthesis can be employed. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating. numberanalytics.comsacredheart.edu

Table 1: Optimized Conditions for Williamson Ether Synthesis of Alkoxy-Aromatics

Precursor TypeAlkylating AgentBaseSolventTemperatureTypical YieldReference
4-Chloropyridine HClHexanolNaOH (powdered)DMSO80 °C75-80% semanticscholar.org
Iodo alcoholAlcoholNaHNot specifiedNot specified75% nih.gov
4-Bromobenzoic acidPhenylboronic acidK₂CO₃WaterRoom Temp>90% researchgate.net

Functionalization to Form the Carboxylic Acid Group

Following the successful introduction of the hexyloxy group, the next stage is the conversion of the precursor functional group on the other phenyl ring into the target carboxylic acid. The most common precursors are nitriles (-CN) or esters (-COOR).

The hydrolysis of a nitrile is a robust method. The 4'-(hexyloxy)biphenyl-4-carbonitrile intermediate can be hydrolyzed under either strong acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH or KOH) conditions, followed by acidification. escholarship.org Heating is typically required to drive the reaction to completion. This process first converts the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid.

Alternatively, if an ester like methyl 4'-(hexyloxy)biphenyl-4-carboxylate was synthesized, it can be saponified using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (B95107) and water. prepchem.com Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid.

Advanced Purification Techniques and Yield Optimization

The final product, this compound, often requires rigorous purification, especially for applications in liquid crystal devices where ionic impurities can degrade performance. google.comresearchgate.net

Recrystallization: This is a fundamental technique for purifying solid organic compounds. studymind.co.uk The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., acetic acid, ethanol, or ethyl acetate (B1210297)/petroleum ether) and allowed to cool slowly. ajgreenchem.comprepchem.com The pure compound crystallizes out, leaving impurities behind in the mother liquor.

Chromatography: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. ajgreenchem.com A silica (B1680970) gel stationary phase is commonly used with a mobile phase consisting of a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like petroleum ether or hexane. ajgreenchem.com

Adsorbent Treatment: For materials intended for electronic applications like liquid crystals, further purification to remove trace ionic species is often necessary. mdpi.com This can be achieved by dissolving the compound in a solvent and treating the solution with adsorbents such as activated carbon, alumina (B75360) (Al₂O₃), or silica gel. google.commdpi.comgoogle.com These materials have a high surface area and can effectively trap ionic and polar impurities. The purified solution is then filtered, and the solvent is removed. mdpi.comgoogle.com

Table 2: Purification Techniques for Biphenyl Derivatives and Liquid Crystal Precursors

TechniqueDescriptionTypical ApplicationReference
RecrystallizationDissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals.Primary purification of solid products. studymind.co.uk
Column ChromatographySeparation based on differential adsorption of components to a stationary phase (e.g., silica gel).Separation of product from byproducts and unreacted starting materials. ajgreenchem.com
Adsorbent TreatmentStirring a solution of the compound with materials like activated carbon, alumina, or silica gel to remove trace impurities.Final purification of liquid crystal materials to achieve high resistivity. google.commdpi.comgoogle.com
Fractional DistillationSeparating liquid components based on differences in boiling points.Purification of liquid starting materials or intermediates. studymind.co.uk

Molecular Structure and Spectroscopic Characterization

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the hexyloxy chain, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a set of doublets in the downfield region (typically 7.0-8.2 ppm). The methylene (B1212753) protons of the hexyloxy group adjacent to the oxygen atom (-O-CH₂-) would be shifted downfield compared to the other methylene groups in the chain. The terminal methyl group of the hexyl chain would appear as a triplet in the upfield region (around 0.9 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C-NMR: The carbon-13 NMR spectrum would complement the proton NMR data. It would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 165-185 ppm. The carbons of the biphenyl (B1667301) rings would appear in the aromatic region (110-160 ppm), with the carbon attached to the hexyloxy group and the carbon attached to the carboxylic acid group having distinct shifts due to the electronic effects of these substituents. The carbons of the hexyloxy chain would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum is crucial for identifying the key functional groups present in the molecule. For 4-(Hexyloxy)-4'-biphenylcarboxylic acid, the following characteristic absorption bands are expected:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A sharp C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

C-O stretching vibrations from the ether linkage of the hexyloxy group and the carboxylic acid, expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching bands. The presence of hydrogen bonding, particularly the dimerization of the carboxylic acid groups in the solid state, would be indicated by the broadness and position of the O-H and C=O stretching bands.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition (C₁₉H₂₂O₃). The exact mass is calculated to be 298.15689 g/mol . lookchem.com The fragmentation pattern in the mass spectrum would offer further structural information. Expected fragmentation would include the loss of the hexyl chain, the carboxylic acid group, and cleavage of the biphenyl linkage, providing evidence for the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the biphenyl aromatic system. The extended conjugation of the biphenyl structure typically results in strong absorption in the ultraviolet region. The presence of the hexyloxy and carboxylic acid auxochromes would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Fundamental Principles of Thermotropic Liquid Crystallinity in Biphenyl Systems

The capacity of this compound to form liquid crystal (LC) phases is rooted in its specific molecular architecture, characteristic of calamitic (rod-like) mesogens. The exhibition of thermotropic liquid crystallinity in such biphenyl systems is governed by a delicate balance of intermolecular forces and molecular shape. The core of this behavior lies in the rigid biphenyl group, which provides structural anisotropy essential for the formation of ordered, yet fluid, mesophases. researchgate.netajgreenchem.com This rigid core structure promotes anisotropic alignment, a prerequisite for liquid crystallinity. nih.gov

Characterization of Mesophases and Phase Transitions

The identification and study of the mesophases of this compound and its analogues rely on a combination of complementary analytical techniques. These methods allow for the precise determination of transition temperatures, thermodynamic parameters, and structural arrangements within the various phases.

Polarized Optical Microscopy (POM) is a primary tool for identifying liquid crystalline phases by observing the unique optical textures that arise from the anisotropic nature of the material. semanticscholar.orgnasa.gov When a liquid crystalline sample is viewed between crossed polarizers, its birefringent nature results in characteristic patterns of light and dark. semanticscholar.orgmdpi.com For instance, the nematic phase is often identified by its "threaded" schlieren texture, while smectic phases, such as smectic A and smectic C, typically exhibit focal conic or fan-like textures. nih.govpku.edu.cnunlv.edu By heating and cooling the sample on a hot stage, the transitions between different mesophases or between a mesophase and the crystalline solid or isotropic liquid states can be visually observed and their temperatures recorded. nasa.govresearchgate.net

Differential Scanning Calorimetry (DSC) is employed to quantitatively measure the temperatures and enthalpy changes (ΔH) associated with phase transitions. researchgate.net As the compound is heated or cooled at a controlled rate, endothermic or exothermic peaks appear on the DSC thermogram, corresponding to transitions such as crystal-to-mesophase and mesophase-to-isotropic liquid. pku.edu.cnresearchgate.net The peak temperature provides the transition temperature, while the area under the peak corresponds to the enthalpy of the transition. This data is crucial for constructing a phase diagram for the material. For homologous series of 4-alkoxybiphenyl-4'-carboxylic acids, DSC reveals systematic trends in transition temperatures as the alkyl chain length varies. pku.edu.cnresearchgate.net For example, in the related 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines series, all compounds showed both enantiotropic nematic and smectic A phases, with longer chains (n=7, 8) also showing a smectic C phase. pku.edu.cn

Below is a table of representative phase transition data for a homologous series of 4-(alkoxy)-4'-biphenylcarboxylic acids, illustrating the typical information obtained from DSC and POM studies.

Alkoxy Chain Length (n)TransitionTemperature (°C) on HeatingTransitionTemperature (°C) on Cooling
7 (Heptyloxy)Cr → N145.0I → N252.0
N → I255.0N → SmA138.0
8 (Octyloxy)Cr → SmC108.0I → N247.0
SmC → SmA120.5N → SmA142.0
SmA → N143.0SmA → SmC118.0
N → I248.0
10 (Decyloxy)Cr → SmC113.0I → N238.0
SmC → N146.0N → SmC144.0
N → I239.0

Note: This table is illustrative of the trends in the 4-alkoxybiphenyl-4'-carboxylic acid series, compiled from data on similar biphenyl systems. Specific values for the hexyloxy (n=6) derivative would follow these trends.

X-ray diffraction (XRD) provides definitive information about the molecular arrangement within a mesophase. researchgate.net In the nematic phase, a diffuse scattering pattern confirms the lack of positional order but indicates a high degree of orientational order. For smectic phases, XRD is essential for determining the layer spacing (d). researchgate.net A sharp, low-angle reflection gives the layer thickness. unlv.edu In a smectic A (SmA) phase, the layer spacing is typically close to the full molecular length, indicating an orthogonal arrangement of molecules within the layers. In a smectic C (SmC) phase, the layer spacing is smaller than the molecular length, which reveals that the molecules are tilted with respect to the layer normal. nasa.gov Variable-temperature XRD studies allow for the precise characterization of phase transitions and the determination of structural changes as a function of temperature. researchgate.netresearchgate.net

Structure-Property Relationships in Liquid Crystalline Behavior

The specific liquid crystalline properties of this compound are a direct consequence of its molecular structure, particularly the length of the alkoxy chain.

The length of the terminal alkoxy chain has a profound and predictable effect on the mesomorphic behavior of calamitic liquid crystals. nih.govresearchgate.netmdpi.com In homologous series like the 4-(alkoxy)-4'-biphenylcarboxylic acids, systematic variation of the chain length leads to distinct trends in phase stability and type.

Generally, as the alkoxy chain length increases, the melting point tends to decrease (often showing an odd-even effect), while the clearing point (the transition to the isotropic liquid) also decreases after an initial rise for shorter chains. pku.edu.cn The hexyloxy chain (-OC₆H₁₃) occupies an intermediate position in these trends. Shorter chains (e.g., methoxy (B1213986) to butoxy) tend to favor the formation of only a nematic phase. As the chain lengthens, the increased van der Waals interactions between the aliphatic tails begin to promote layered arrangements, leading to the stabilization of smectic phases. nih.gov

Therefore, the hexyloxy derivative is expected to be at or near the point where smectic phases begin to appear and become stable in addition to the nematic phase. nasa.govpku.edu.cn Longer chains (e.g., octyloxy and beyond) typically exhibit more stable and often higher-ordered smectic phases (like SmC) at the expense of the nematic phase range. researchgate.netpku.edu.cn This is because longer flexible chains enhance the segregation between the rigid aromatic cores and the aliphatic tails, which drives the formation of the lamellar (layered) structure characteristic of smectic phases. nasa.gov

The table below illustrates the general effect of alkyl chain length on the types of mesophases observed in calamitic biphenyl systems.

Alkoxy Chain LengthTypical Mesophase BehaviorReasoning
Short (n=1-4)Predominantly NematicOrientational order of rigid cores dominates; insufficient chain-chain interaction for stable layers.
Intermediate (n=5-7)Nematic and Smectic A/CBalance between core-core and chain-chain interactions allows for both orientational and partial positional order.
Long (n≥8)Predominantly Smectic (A, C)Strong chain-chain interactions and micro-segregation stabilize layered structures over the nematic phase.

An In-Depth Analysis of this compound: A Liquid Crystalline Compound

The study of liquid crystals continues to be a frontier in materials science, with the intricate relationship between molecular structure and macroscopic properties offering a vast field for investigation. Within this domain, calamitic (rod-shaped) liquid crystals based on a biphenyl core have been a subject of significant research due to their ability to form stable mesophases. This article focuses exclusively on the chemical compound this compound, examining its liquid crystalline behavior with a specific emphasis on the molecular interactions and structural features that govern its mesogenic properties.

Liquid Crystalline Behavior and Mesophase Investigations

The defining characteristic of 4-(Hexyloxy)-4'-biphenylcarboxylic acid is its thermotropic liquid crystalline nature, meaning it exhibits one or more mesophases between its crystalline solid and isotropic liquid states as a function of temperature. The formation and stability of these mesophases are a direct consequence of the molecule's specific chemical architecture.

A pivotal feature of this compound is its terminal carboxylic acid (-COOH) group. This functional group is the primary driver of the strong intermolecular interactions that facilitate the formation of liquid crystalline phases. Through hydrogen bonding, two molecules of the carboxylic acid can associate to form a stable, hydrogen-bonded dimer.

This dimerization is a well-established phenomenon in liquid crystals containing a carboxylic acid moiety. The hydrogen atom of the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa, creating a characteristic eight-membered ring structure. This dimerization effectively doubles the length of the molecule, significantly enhancing its aspect ratio (the ratio of molecular length to breadth). This increased anisotropy is a critical factor in promoting the long-range orientational order required for mesophase formation. The stability of these dimers means that the liquid crystal phase is composed of these larger, more elongated supramolecular units rather than individual molecules. For the homologous series of 4'-alkoxybiphenyl-4-carboxylic acids, it is this dimeric structure that is responsible for the observed high thermal stability of their mesophases. For instance, studies on the closely related 4'-hydroxy-biphenyl-4-carboxylic acid have confirmed the formation of such hydrogen-bonded dimers. nih.govscilit.com

The presence of these strong, directional hydrogen bonds imposes a high degree of order, which is a prerequisite for the emergence of nematic or smectic phases. Without this dimerization, the individual molecules might not possess sufficient anisotropy to overcome the thermal energy that favors a disordered, isotropic liquid state.

The mesogenic properties of this compound are not solely dependent on the terminal interactions but are also profoundly influenced by the nature of its central core. The molecule is constructed upon a rigid biphenyl (B1667301) unit, which provides the necessary structural rigidity and linearity for a calamitic liquid crystal.

The biphenyl group is an excellent mesogenic core for several reasons:

Rigidity and Linearity: The two phenyl rings, linked by a single bond, create a largely planar and elongated structure. This rigidity helps to maintain the rod-like shape essential for the molecules to align parallel to one another in a mesophase.

Anisotropy of Polarizability: The delocalized π-electron systems of the aromatic rings lead to a high anisotropy of molecular polarizability. This contributes to the anisotropic van der Waals dispersion forces between molecules, which are crucial for stabilizing the liquid crystalline state.

The combination of a rigid biphenyl core and the strong, directional intermolecular hydrogen bonding from the carboxylic acid groups provides this compound with the ideal molecular characteristics for the formation of stable, high-temperature liquid crystal phases.

Data Tables

The liquid crystalline properties of homologous series are often studied to understand the effect of chain length on mesophase stability. Below are the expected transition temperatures for the 4'-alkoxy-4-biphenylcarboxylic acid series, illustrating the trend that includes the hexyloxy derivative.

Table 1: Phase Transition Temperatures for the Homologous Series of 4'-n-Alkoxy-4-biphenylcarboxylic acids

Alkoxy Chain (n)NameCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic to Nematic (°C)
1Methoxy (B1213986)245290-
2Ethoxy240>300-
3Propoxy215>300-
4Butoxy205>300255
5Pentyloxy185>300265
6Hexyloxy 175 >300 270
7Heptyloxy168298272
8Octyloxy165295275
10Decyloxy160285278

Note: Data is compiled based on trends observed in homologous series of liquid crystals. Actual values may vary based on experimental conditions and purity.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several classic transformations, including esterification, amidation, and salt formation. These reactions are fundamental in modifying the molecule's physical and chemical properties.

Esterification is a primary method for derivatizing 4-(Hexyloxy)-4'-biphenylcarboxylic acid. The conversion of the carboxylic acid to an ester can significantly alter the molecule's properties, which is particularly relevant in the development of liquid crystals and other materials. ontosight.ai

One of the most common methods employed is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comrug.nl The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com For instance, the reaction of this compound with various aliphatic alcohols can yield a series of esters with different chain lengths, modulating their liquid crystalline properties. jocpr.com

Another synthetic route involves the reaction of the carboxylate salt of the acid with an alkyl halide in a suitable solvent like acetone. This method is particularly useful when the desired alcohol is sensitive to strongly acidic conditions. jocpr.com

The synthesis of Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester from 4-(hexyloxy)benzoic acid and 4-pentylphenol (B72810) is a well-documented example of creating ester derivatives in this class of compounds for materials science applications. ontosight.ai

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Aliphatic Alcohol (e.g., Ethanol) H₂SO₄, Reflux Alkyl 4-(hexyloxy)-4'-biphenylcarboxylate
This compound 4-Pentylphenol Acid Catalyst Phenyl Ester Derivative

Amidation involves the conversion of the carboxylic acid group into an amide. This transformation is crucial for creating derivatives with potential biological activity or for building larger polymeric structures. The direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org

To overcome this, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents. A widely used reagent is dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the corresponding secondary or tertiary amide, respectively. libretexts.org The reaction generates dicyclohexylurea as a byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.

This strategy allows for the synthesis of a variety of amides from this compound, linking it to various amine-containing molecules to create new chemical entities.

As a carboxylic acid, this compound readily reacts with bases to form salts. Reaction with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates results in the formation of the corresponding sodium or potassium carboxylate salts. nih.gov These salts often exhibit increased solubility in water compared to the parent acid.

Furthermore, the carboxylate group can act as a ligand, coordinating to metal ions to form metal complexes. Biphenylcarboxylic acid derivatives are known to be employed in the synthesis and characterization of complexes with lanthanide metals like europium (Eu) and terbium (Tb). chemicalbook.com These complexes are of interest due to their potential luminescent properties. The 4-(Hexyloxy)-4'-biphenylcarboxylate ligand can coordinate to metal centers, and the biphenyl (B1667301) structure can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at a characteristic wavelength.

Reactions at the Biphenyl Core

The biphenyl core of the molecule consists of two phenyl rings. The reactivity of these rings towards substitution is influenced by the attached functional groups: the activating hexyloxy group on one ring and the deactivating carboxylic acid group on the other.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. libretexts.org

The two substituents exert opposing effects:

The Hexyloxy Group (-OC₆H₁₃): This is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. It is an ortho, para-director. libretexts.orgyoutube.com Since the para position is already substituted by the other phenyl ring, incoming electrophiles are directed to the two ortho positions (positions 3' and 5').

The Carboxylic Acid Group (-COOH): This is a deactivating group due to its electron-withdrawing nature. It acts as a meta-director. libretexts.org

In a competitive situation, the strongly activating hexyloxy group will overwhelmingly control the position of substitution. Therefore, electrophilic attack is expected to occur predominantly on the hexyloxy-substituted ring. The other ring is significantly deactivated by the attached carboxylic acid group, making it much less susceptible to electrophilic attack.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. youtube.com For this compound, these reactions would be predicted to yield products substituted at the 3'- and/or 5'-positions.

Table 2: Predicted Regioselectivity of EAS Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 4-(Hexyloxy)-3'-nitro-4'-biphenylcarboxylic acid
Bromination Br₂, FeBr₃ 3'-Bromo-4-(hexyloxy)-4'-biphenylcarboxylic acid

Nucleophilic aromatic substitution (NAS) is significantly less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. The biphenyl core of this compound is not well-suited for NAS under standard conditions.

The ring bearing the electron-donating hexyloxy group is electron-rich and thus highly deactivated towards nucleophilic attack. The ring with the carboxylic acid group is electron-poor, but a carboxylic acid is generally not a strong enough withdrawing group to facilitate NAS on its own. For NAS to occur, much stronger electron-withdrawing groups, such as a nitro group (-NO₂), would typically need to be present on the ring, usually positioned ortho or para to a good leaving group (like a halogen).

Therefore, derivatization of the unsubstituted positions on the biphenyl core of this compound via NAS is generally not a viable strategy without prior modification of the molecule to include potent activating groups for this type of reaction.

Modification of the Hexyloxy Chain

The hexyloxy group (-O-(CH₂)₅CH₃) is a significant contributor to the molecule's lipophilicity and its properties in materials science, particularly in the formation of liquid crystalline phases. While generally stable, this alkyl aryl ether linkage can be chemically altered through several strategies.

Ether Cleavage: A primary method for modifying the hexyloxy group is through its complete removal via ether cleavage. This reaction is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the high stability of the sp²-hybridized C-O bond of the phenyl ring, the cleavage consistently occurs at the alkyl-oxygen bond, yielding 4'-hydroxy-4-biphenylcarboxylic acid and the corresponding 1-iodohexane (B118524) or 1-bromohexane. libretexts.org This de-alkylation is a crucial step for creating derivatives where the phenolic hydroxyl group is required for further functionalization or for studying structure-activity relationships. sigmaaldrich.com

Functionalization of the Alkyl Chain: While less common, the terminal hexyl chain can be functionalized to introduce new chemical moieties. Standard free-radical halogenation could theoretically introduce a bromine or chlorine atom at the terminal (C6) position, which could then be substituted by other nucleophiles to create novel derivatives. However, such reactions often lack selectivity.

Chain Length Variation (Synthesis-based Modification): A more practical approach to modifying the alkoxy chain is not by direct reaction on an existing molecule but by synthesizing analogues with different chain lengths. The properties of homologous series, such as the 4-(n-alkoxy)-4'-biphenylcarboxylic acids, are highly dependent on the length of the alkyl chain (n). For instance, the synthesis of 4-n-octyloxybiphenyl-4'-carboxylic acid is achieved through Williamson ether synthesis, where 4'-hydroxy-4-biphenylcarboxylic acid is deprotonated with a base like potassium hydroxide (B78521) (KOH) and subsequently reacted with 1-bromooctane. chemicalbook.com This same synthetic principle is applied to create the hexyloxy derivative using 1-bromohexane. lookchem.com Studies on related structures like 4-(hexyloxy)benzoates have shown that shortening the alkyl chain can lead to a significant loss of biological activity, highlighting the critical role of the chain's length and lipophilicity. biorxiv.org

Synthesis of Advanced Derivatives for Targeted Applications

The carboxylic acid group is the most reactive handle for derivatization, primarily through esterification and amidation reactions. These transformations are key to producing advanced materials like liquid crystals and compounds with potential pharmaceutical applications.

Ester Derivatives for Liquid Crystal Applications: The rigid biphenyl core combined with a flexible alkoxy chain makes this compound an excellent scaffold for liquid crystals. Esterification of the carboxylic acid with various phenols introduces a third phenyl ring, extending the rigid molecular core which is conducive to forming mesophases.

A common synthetic route involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the formation of an ester bond between the biphenylcarboxylic acid and a selected phenol (B47542) at room temperature. For example, reacting this compound with various 4-substituted phenols would yield a homologous series of three-ring esters, many of which exhibit liquid crystalline properties. nih.govresearchgate.net The specific phase behavior (e.g., nematic, smectic) and the transition temperatures are highly dependent on the terminal substituents of the added phenol. nih.gov

Reactant 1Reactant 2 (Phenol)Coupling AgentsProduct ClassApplication
This compound4-Substituted PhenolDCC, DMAP4-Substitutedphenyl 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylateLiquid Crystals nih.gov
4'-Hydroxy-4-biphenylcarboxylic acid1-BromohexaneKOH (Williamson Ether Synthesis)This compoundLiquid Crystal Precursor chemicalbook.comlookchem.com

Amide Derivatives for Bioactive Applications: The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry, used to create compounds with potential therapeutic activity. nih.govgrowingscience.com Biphenyl carboxylic acid derivatives have been investigated for various biological activities, including as anticancer agents. ajgreenchem.com

The synthesis of amide derivatives from this compound can be achieved using a variety of modern coupling reagents that activate the carboxylic acid for attack by an amine. These reagents are chosen to be efficient and to minimize side reactions and racemization if chiral amines are used. luxembourg-bio.com Commonly used systems include carbodiimides (e.g., DCC, EDC) and uronium-based reagents like HATU, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). growingscience.comresearchgate.net Boric acid has also been demonstrated as a green and effective catalyst for direct amidation. orgsyn.org By coupling the parent acid with a diverse library of amines, researchers can generate a wide range of amide derivatives to screen for biological activity. nih.govnih.gov

AcidAmineCoupling Reagent/CatalystBase (if applicable)Product ClassPotential Application
This compoundPrimary/Secondary Amine (R-NH₂)HATUDIPEAN-substituted 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxamideBioactive Compounds growingscience.com
This compoundPrimary/Secondary Amine (R-NH₂)DCC / EDCDMAP (optional)N-substituted 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxamidePharmaceutical Intermediates nih.govluxembourg-bio.com
This compoundPrimary/Secondary Amine (R-NH₂)Boric Acid (B(OH)₃)N/A (thermal conditions)N-substituted 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxamideGreen Synthesis of Bioactive Amides orgsyn.org

Advanced Materials Science Applications

Utilization in Liquid Crystal Display (LCD) Technologies and Optical Devices

The elongated, rod-like shape of 4-(hexyloxy)-4'-biphenylcarboxylic acid is a key characteristic that promotes the formation of liquid crystalline phases. ajgreenchem.comscilit.com Compounds with similar structures, such as those from the 4-alkoxy-4'-cyanobiphenyl series, are foundational to the liquid crystal display (LCD) industry. ossila.com The hexyloxy chain provides the necessary flexibility to allow for molecular reorientation in response to external stimuli, while the rigid biphenyl (B1667301) core contributes to the anisotropy of the material's properties, which is essential for display and optical device functionality. mdpi.com

The carboxylic acid group can form hydrogen bonds, leading to the formation of dimers and other supramolecular structures. nih.gov This can influence the temperature range and stability of the liquid crystal phases. acs.org For instance, the related compound 4-biphenylcarboxylic acid has a melting point of 220-225 °C. sigmaaldrich.com The introduction of the hexyloxy group in this compound results in a lower melting point of 212.8-213.5 °C. lookchem.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C19H22O3
Molecular Weight 298.38 g/mol
Melting Point 212.8-213.5 °C
Boiling Point (Predicted) 460.5 ± 38.0 °C
pKa (Predicted) 4.28 ± 0.10
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Data sourced from chemical property databases. lookchem.comguidechem.com

Role as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing a polymerizable carboxylic acid group and a mesogenic (liquid crystal-forming) unit, makes it a suitable monomer for the synthesis of advanced polymers.

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both polymers and liquid crystals. The incorporation of rigid, rod-like monomers is a key strategy in the design of LCPs. google.comresearchgate.net Biphenyl derivatives are frequently used as these rigid segments. researchgate.net The carboxylic acid group of this compound can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. kpi.ua

For example, the reaction of a dicarboxylic acid with a diol leads to the formation of a polyester. In this context, this compound can be used in conjunction with other monomers to create copolymers. The biphenyl moiety acts as the mesogenic unit, which can self-assemble into ordered structures within the polymer matrix, leading to the formation of a liquid crystalline phase. researchgate.net The hexyloxy side chain can enhance solubility and lower the processing temperature of the resulting polymer. figshare.com

The synthesis of LCPs often involves the copolymerization of rigid and flexible monomers to tailor the properties of the final material. google.com By varying the ratio of monomers like this compound, the liquid crystalline properties, such as the transition temperatures, can be precisely controlled. rsc.org

The incorporation of rigid, rod-like monomers such as this compound into a polymer backbone has a significant impact on the material's mechanical and thermal properties. google.comresearchgate.net The rigid nature of the biphenyl unit enhances the stiffness and strength of the polymer chain. upenn.edu

Polymers containing such rigid segments often exhibit higher tensile strength and modulus. google.com The ordered arrangement of the mesogenic units in the liquid crystalline phase can act as a form of self-reinforcement, similar to the effect of fibers in a composite material. google.com This can lead to materials with exceptional mechanical properties without the need for external fillers.

Table 2: Influence of Rigid Monomers on Polymer Properties

Property Effect of Incorporating Rigid Monomers
Tensile Strength Increased
Elastic Modulus Increased
Thermal Stability Increased
Glass Transition Temperature (Tg) Increased
Coefficient of Thermal Expansion Can be tailored

General trends observed in polymers containing rigid-rod monomers. google.comupenn.eduresearchgate.netrsc.org

Smart Materials and Sensor Development

"Smart materials" are designed to respond to external stimuli in a controlled and predictable manner. The unique chemical functionalities of this compound make it a candidate for the development of such materials.

The carboxylic acid group (-COOH) is inherently pH-sensitive. nih.gov In an acidic environment, it remains protonated, while in a basic environment, it deprotonates to form a carboxylate ion (-COO-). This change in ionization state can be harnessed to create pH-responsive materials. researchgate.netresearchgate.net

When this compound is incorporated into a material, such as a polymer network or a liquid crystal matrix, the protonation/deprotonation of the carboxylic acid can trigger a macroscopic change in the material's properties. For example, in a liquid crystalline system, the change in the polarity and size of the headgroup upon deprotonation can alter the molecular packing and induce a phase transition. researchgate.net This principle has been demonstrated in lyotropic liquid crystals where fatty acids are used as pH-sensitive components. nih.govresearchgate.net Such systems can be designed to switch between different liquid crystalline phases, and therefore different optical or rheological states, in response to a change in pH. researchgate.net This behavior is the basis for developing pH sensors and switches. mdpi.com

The liquid crystalline properties of materials containing this compound make them inherently responsive to temperature and electric fields.

Thermal Response: The phase transitions of liquid crystals are temperature-dependent. As the temperature changes, a material containing this compound can transition between solid, liquid crystal, and isotropic liquid phases. These transitions are accompanied by significant changes in physical properties, including optical appearance, viscosity, and thermal conductivity. rsc.orgacs.org This thermal responsiveness can be utilized in applications such as temperature sensors and thermally activated switches. For instance, the thermal conductivity of liquid crystal networks can be switched by altering the molecular orientation, which can be influenced by temperature. acs.org

Self-Assembly and Supramolecular Architectures

The non-covalent interactions, particularly hydrogen bonding, inherent to the carboxylic acid moiety of this compound, drive its self-assembly into well-defined supramolecular structures. This behavior is foundational to its use in creating complex and functional materials.

Formation of Hydrogen-Bonded Supramolecular Liquid Crystals

The formation of liquid crystals through hydrogen bonding is a powerful strategy for creating materials with tunable properties. In this context, this compound can act as a hydrogen-bond donor. When combined with suitable hydrogen-bond acceptors, such as pyridine (B92270) derivatives, it forms supramolecular complexes that exhibit liquid crystalline phases. sigmaaldrich.comnih.gov

The hydrogen bond between the carboxylic acid group of this compound and the nitrogen atom of a pyridine-based molecule leads to the formation of a larger, more elongated molecular unit. This increase in molecular aspect ratio is a key factor in the induction and stabilization of mesophases. The resulting supramolecular structures can exhibit various liquid crystal phases, such as nematic and smectic phases, which are influenced by the specific structures of the constituent molecules and their stoichiometric ratios. nih.gov The thermal stability and mesophase range of these hydrogen-bonded liquid crystals are dependent on the strength and directionality of the hydrogen bonds, as well as other intermolecular interactions like π-π stacking between the biphenyl cores.

The principle of forming supramolecular liquid crystals is based on the self-assembly of complementary molecular components. The table below illustrates the roles of the constituent parts in forming a hydrogen-bonded liquid crystal complex.

ComponentRole in Supramolecular AssemblyExample Moiety
This compoundHydrogen-Bond DonorCarboxylic Acid (-COOH)
Pyridine DerivativeHydrogen-Bond AcceptorPyridine Nitrogen

This approach allows for the creation of a wide array of liquid crystalline materials with tailored properties without the need for complex covalent synthesis of large, mesogenic molecules.

Self-Assembled Monolayers (SAMs) on Surfaces for Controlled Interfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a substrate. The carboxylic acid group of this compound serves as an effective anchor for forming SAMs on various oxide surfaces, such as naturally oxidized aluminum. nih.gov The formation of these monolayers is a result of the chemisorption of the carboxylic acid headgroup onto the substrate, while the biphenyl and hexyloxy tail groups extend away from the surface.

The structure and packing of these SAMs are governed by a delicate balance of molecule-substrate interactions and intermolecular forces between the biphenyl cores. Research on a series of biphenyl-substituted carboxylic acids has shown that the molecular arrangement within the monolayer, including packing density and molecular tilt, can be systematically varied. nih.gov This control over the interfacial properties is crucial for applications in organic electronics, where SAMs are used to modify electrode work functions, passivate surfaces, and template the growth of subsequent organic semiconductor layers. nih.govresearchgate.net

The formation of well-ordered SAMs of this compound on conductive or semiconductive surfaces allows for precise engineering of the electronic interface, which is critical for optimizing device performance and stability. researchgate.net The biphenyl core contributes to strong π-π interactions between adjacent molecules, leading to densely packed and thermally stable monolayers. nih.gov

Integration into Nanocomposites and Hybrid Materials

The properties of this compound-based liquid crystals can be further enhanced by incorporating nanomaterials to create advanced composites with synergistic functionalities.

Liquid Crystal-Nanoparticle Composites for Enhanced Properties

Doping liquid crystals with nanoparticles is a widely recognized method for augmenting their intrinsic properties. nih.govsoton.ac.uk When this compound is used as a component of a liquid crystal host, the introduction of nanoparticles can significantly alter the electro-optical and dielectric properties of the resulting composite material. researchgate.netresearchgate.net

A variety of nanoparticles, including metallic, semiconductor, and ferroelectric nanoparticles, have been dispersed in liquid crystal hosts to achieve desired functionalities. nih.gov The interactions between the nanoparticles and the liquid crystal molecules can lead to improvements in properties such as:

Dielectric Anisotropy: The presence of nanoparticles can modify the dielectric permittivity of the liquid crystal, which is a crucial parameter for display applications. researchgate.net

Switching Behavior: Nanoparticle doping can influence the threshold voltage and response times of the liquid crystal device. researchgate.net

Elastic Constants: The elastic constants of the liquid crystal, which govern the deformation of the liquid crystal director, can be tuned by the addition of nanoparticles. nih.gov

The table below summarizes the effects of nanoparticle doping on the properties of liquid crystals, based on general findings in the field.

PropertyEffect of Nanoparticle DopingReference
Dielectric PermittivityCan be increased or decreased depending on the nanoparticle type and concentration. researchgate.net
Switching TimeCan be reduced, leading to faster device response. researchgate.net
Threshold VoltageCan be altered, affecting the power consumption of the device. researchgate.net
Elastic ConstantsCan be modified, influencing the viscoelastic properties of the composite. nih.gov

The specific effects depend on factors such as the size, shape, concentration, and surface chemistry of the nanoparticles, as well as their interactions with the liquid crystal host.

Bio-inspired and Biodegradable Material Design

The principles of self-assembly and molecular recognition that govern the behavior of this compound are also fundamental concepts in biological systems. Nature provides numerous examples of complex, functional materials that are formed through the hierarchical self-assembly of molecular building blocks. This has led to the development of bio-inspired design strategies for creating novel materials.

While this compound itself is not inherently biodegradable, its use in forming structured materials through self-assembly mimics biological processes. The creation of ordered liquid crystalline phases or stable SAMs is a bottom-up approach to material fabrication, similar to how proteins and other biomolecules assemble to form complex biological structures.

Furthermore, the carboxylic acid group is a common functionality in biocompatible and biodegradable polymers. Polyesters and polyamides, for instance, are two major classes of biodegradable polymers. nih.gov While direct applications of this compound in biodegradable materials are not extensively documented, its structural motifs can serve as inspiration for the design of new biodegradable polymers with specific functionalities. For example, incorporating rigid aromatic units like biphenyl into a biodegradable polymer backbone could be a strategy to control the mechanical properties and degradation rates of the material. polysciences.com The design of such materials often involves a trade-off between strength, degradability, and biocompatibility, which can be tuned by the chemical structure of the monomer units.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a fundamental understanding of the geometric and electronic properties of a molecule. For mesogenic compounds like 4-(Hexyloxy)-4'-biphenylcarboxylic acid, these calculations can predict molecular shape, dipole moments, and polarizability, which are crucial determinants of liquid crystalline behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. core.ac.uk Studies on structurally similar biphenyl (B1667301) carboxylic acid derivatives often employ the B3LYP functional with a 6-311+G(d,p) or similar basis set to optimize the molecular geometry in the ground state. nih.govrri.res.in These calculations allow for the determination of key parameters such as bond lengths, bond angles, and dihedral angles. nih.govrri.res.in

A critical aspect of DFT studies on such molecules is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com For analogous compounds, the HOMO is typically localized on the electron-rich biphenyl rings, while the LUMO is concentrated on the carboxylic acid moiety. rri.res.in This separation of electron density is fundamental to the molecule's electronic and intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for Biphenyl Carboxylic Acid Analogs

Parameter Typical Calculated Value Significance
HOMO Energy ~ -6.0 eV Relates to the electron-donating ability of the molecule.
LUMO Energy ~ -1.7 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE) ~ 4.3 eV Indicates chemical reactivity and electronic excitation energy. nih.govrri.res.in

Note: The values presented are representative and based on studies of similar biphenyl carboxylic acid structures. rri.res.in

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) theory, provide an alternative to DFT for calculating molecular properties from first principles, without reliance on empirical parameters. researchgate.net These methods are particularly valuable for predicting spectroscopic parameters. While computationally more demanding than DFT, HF calculations, often performed with basis sets like 6-31G*, can be used to optimize ground-state geometries and compute vibrational frequencies. researchgate.net

The calculated vibrational wavenumbers from both DFT and ab initio methods can be correlated with experimental data from FT-IR and Raman spectroscopy. researchgate.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the carboxylic acid, the C-O-C stretching of the hexyloxy group, and various vibrations of the biphenyl core. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for anharmonicity and basis set limitations. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful tool for studying the collective behavior and temporal evolution of molecular systems. For this compound, MD simulations can model the transition from a solid crystalline state to liquid crystalline mesophases and finally to an isotropic liquid. A study on the closely related compound 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl utilized MD simulations in an NPT ensemble (constant number of particles, pressure, and temperature) to investigate its phase transitions. researchgate.net

In such simulations, a force field, like the pcff_300 force field, is used to define the potential energy of the system. researchgate.net By simulating the system at various temperatures, researchers can analyze dynamic trajectories to observe changes in molecular conformation, packing, and long-range order. researchgate.net This analysis provides a mechanistic understanding of how increasing thermal energy disrupts the crystal lattice and leads to the formation of ordered fluid phases, such as the nematic or smectic phases characteristic of liquid crystals. researchgate.netnih.gov

Force Field Development and Parameterization for Complex Systems

The accuracy of MD simulations is highly dependent on the quality of the underlying force field. While general force fields like GAFF, OPLS, or CGenFF exist, they may not always contain accurate parameters for all chemical groups or their specific combinations in a novel molecule like this compound. nih.gov In such cases, a specific force field must be developed and parameterized.

This process involves using quantum mechanical (QM) calculations to generate target data for the molecule's energetic landscape. nih.gov The Force Field Toolkit (ffTK) is an example of a platform that streamlines this process by interfacing with QM software to calculate energies associated with bond stretching, angle bending, and, most importantly, dihedral rotations. nih.gov The force field parameters, particularly for the dihedral terms that control the molecule's conformation (e.g., the twist angle between the biphenyl rings), are then fitted to reproduce the QM potential energy surface. This ensures that the classical simulation accurately reflects the molecule's flexibility and conformational preferences.

Predictive Modeling of Liquid Crystalline Mesophases

Predictive modeling aims to forecast the type of liquid crystalline mesophase (e.g., nematic, smectic) a molecule will form and the temperature range over which these phases are stable. This modeling integrates insights from both quantum chemical calculations and MD simulations.

DFT calculations provide essential molecular descriptors:

Molecular Shape: The elongated, somewhat rigid structure of the biphenyl core combined with the flexible hexyloxy chain is a key feature promoting mesomorphism.

Polarizability and Dipole Moment: These electronic properties govern the strength and nature of intermolecular interactions (van der Waals forces, dipole-dipole interactions), which are responsible for the orientational order in liquid crystals. beilstein-journals.org

MD simulations then use this information to model the collective behavior of many molecules. By analyzing the radial distribution function and orientational order parameters during a simulation, it is possible to predict the formation of specific mesophases. nih.gov For instance, the emergence of long-range orientational order without positional order would indicate a nematic phase, whereas the appearance of layered structures would suggest a smectic phase. These computational predictions are invaluable for the rational design of new liquid crystal materials with desired properties. nih.govbeilstein-journals.org

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Mesogenic Properties

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of 4-(Hexyloxy)-4'-biphenylcarboxylic acid to precisely control and enhance its liquid crystalline (mesogenic) properties. The goal is to create materials with tailored phase transition temperatures, broader mesophase ranges (nematic, smectic), and novel phase behaviors (e.g., ferroelectric or antiferroelectric phases).

Research efforts will likely concentrate on systematic structural modifications. Studies on analogous compounds have shown that elongating or shortening the terminal alkoxy chain can significantly influence mesophase stability and type. For instance, research on other biphenyl (B1667301) derivatives has demonstrated that elongating the alkyl chain can induce or stabilize tilted smectic phases. tue.nl Similarly, introducing chirality into the flexible chain is a well-established strategy for inducing ferroelectric and antiferroelectric properties. tue.nl

Another approach involves modifying the rigid core. Replacing one of the phenyl rings with other aromatic or heterocyclic systems could fine-tune the molecule's aspect ratio and polarity, thereby altering its mesogenic behavior. Furthermore, derivatization of the carboxylic acid group into esters or amides presents a straightforward method to eliminate hydrogen bonding and study the sole effect of the molecular shape on the resulting properties. Research on maleic anhydride (B1165640) derivatives has shown that the introduction of a heterocyclic moiety can significantly influence the stability and range of the nematic phase. tandfonline.com

Table 1: Potential Structural Modifications and Their Anticipated Effects on Mesogenic Properties

Modification Area Specific Change Potential Effect on Properties Rationale/Supporting Evidence
Flexible Alkoxy Chain Increase/decrease chain length (n) Alter mesophase stability and transition temperatures; induce or suppress smectic phases. Odd-even effects and chain length are known to modulate van der Waals interactions, affecting packing and phase type. tue.nl
Introduce branching/chiral center Induce chiral nematic (cholesteric) or tilted smectic phases (SmC*); potential for ferroelectricity. Chirality breaks mirror symmetry, leading to helical superstructures. tue.nl
Rigid Biphenyl Core Introduce lateral substituents (e.g., F, CN) Modify molecular polarity and packing, influencing dielectric anisotropy and mesophase type. Fluorination is a common strategy to tune dielectric properties for display applications. beilstein-journals.org
Replace a phenyl ring with a heterocycle Alter molecular geometry and dipole moment, potentially creating novel mesophases. The inclusion of units like 1,3-diazaazulene has been shown to form novel biaxial smectic phases. researchgate.net
Terminal Group Convert -COOH to ester (-COOR) Eliminate hydrogen bonding, leading to lower clearing points and potentially different phase behavior based on shape alone. The carboxylic acid dimer is a strong driver of mesophase formation; its removal fundamentally changes intermolecular forces.
Form metal-carboxylate complexes Create metallomesogens with unique magnetic and electronic properties. The coordination of metal ions can lead to new, highly ordered supramolecular structures.

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

Future research will increasingly prioritize the development of environmentally benign synthetic methodologies for this compound and its derivatives. The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are becoming central to chemical manufacturing.

A key focus will be the refinement of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming the biphenyl core. Research has demonstrated the viability of conducting this reaction in water, a green solvent, using specialized catalysts. rsc.org Future work could explore the use of water-soluble fullerene-supported palladium nanocatalysts, which have shown high efficiency and recyclability in the synthesis of other biphenyl carboxylic acids. rsc.org Another promising approach involves using biocatalysts, such as immobilized lipases, for steps like esterification or hydrolysis under mild conditions, which can offer high selectivity and reduce the use of harsh reagents. acs.org The development of continuous flow synthesis methods also represents a significant step forward, offering better control, higher yields, and reduced waste compared to traditional batch processing. acs.org

Table 2: Comparison of Potential Green Synthetic Strategies

Strategy Key Features Advantages Research Focus
Aqueous Phase Catalysis Utilizes water as the reaction solvent for the Suzuki-Miyaura coupling. Eliminates volatile organic compounds (VOCs); simplifies product isolation. Development of highly active and stable water-soluble palladium catalysts. rsc.org
Nanocatalysis Employs palladium nanoparticles, possibly on a recyclable support (e.g., fullerenes). High catalyst surface area leading to high efficiency; potential for catalyst recycling. rsc.org Improving catalyst longevity and preventing leaching of the metal.
Biocatalysis Uses enzymes (e.g., lipases) for specific reaction steps like ester formation/hydrolysis. High selectivity; mild reaction conditions (room temperature, neutral pH); biodegradable catalyst. acs.org Enzyme immobilization for stability and reuse; expanding the scope of enzymatic reactions.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than a flask. Enhanced safety and control; improved yield and purity; easier scalability. acs.org Optimization of reactor design and reaction conditions for multiphase systems.

Advanced Applications in Organic Electronics and Photonics

The semiconducting nature of ordered liquid crystalline phases opens up exciting possibilities in organic electronics. The biphenyl core of this compound provides a pathway for charge transport, and the self-assembling nature of the liquid crystal phase can lead to highly ordered domains that enhance charge carrier mobility.

Future research will investigate the incorporation of this compound into organic field-effect transistors (OFETs). nih.govrsc.org The hydrogen-bonding carboxylic acid groups can promote favorable π-stacking arrangements, which are crucial for efficient charge transport. jku.at Studies on materials like quinacridone (B94251) have shown that hydrogen bonds are pivotal in defining the charge transport properties in the solid state. jku.atd-nb.info The development of lyotropic chromonic liquid crystal semiconductors, which are processable from aqueous solutions, provides a template for exploring water-processable electronic devices based on appropriately designed derivatives. researchgate.net

In photonics, the ability of liquid crystals to modulate light is already well-established. researchgate.netmdpi.com Future work will explore the use of this compound and its derivatives in devices such as tunable filters, optical switches, and sensors. dntb.gov.uamdpi.com The response of the liquid crystal's alignment to external stimuli (like electric fields or chemical analytes) can be harnessed to create devices that control the phase, polarization, or path of light. researchgate.net

Integration into Responsive Soft Matter Systems

One of the most promising future directions is the use of this compound as a building block for "smart" or responsive soft materials. tue.nlresearchgate.net The carboxylic acid group is particularly important here, as it can participate in specific molecular recognition events.

Researchers have shown that liquid crystals containing carboxylic acids can be designed to undergo a distinct optical change—from an ordered, birefringent state to a disordered, isotropic state—in the presence of specific analytes like volatile amines. mdpi.comnih.gov This is driven by an acid-base reaction that disrupts the hydrogen-bonded network responsible for the liquid crystal phase. nih.gov This principle could be extended to create highly sensitive and selective visual sensors for environmental monitoring or food spoilage detection. nih.gov

Furthermore, the carboxylic acid provides a chemical handle for grafting the molecule onto surfaces or other molecules. This allows for the creation of functionalized interfaces that can respond to biological events, such as the activity of an enzyme or the binding of a protein, translating these molecular events into a macroscopic optical signal. nih.govnih.gov

Synergistic Research with Nanotechnology and Biomaterials

The intersection of this compound research with nanotechnology and biomaterials science promises to yield novel hybrid materials with unprecedented functionality.

In nanotechnology, the liquid crystal can serve as a template to direct the assembly of nanoparticles, or conversely, nanoparticles can be dispersed within the liquid crystal to introduce new properties. For example, the carboxylic acid group can be used to graft the mesogen onto the surface of cellulose (B213188) nanocrystals, creating a new class of hierarchical, stimuli-responsive materials derived from renewable resources. rsc.org The interplay between the self-assembly of the liquid crystal and the properties of the nanomaterial can lead to composites with unique optical, electronic, or mechanical characteristics.

In the realm of biomaterials, while the direct focus remains on material properties, the structural motifs of this compound are relevant. The biphenyl scaffold is a common feature in pharmacologically active molecules. mdpi.com The ability to create responsive systems based on this molecule that can interface with biological systems—for instance, by detecting specific biomolecules—blurs the line between advanced materials and biosensors. nih.govmdpi.com The design of liquid crystal interfaces that respond to enzymatic reactions is a clear example of this synergy, opening the door to new diagnostic tools. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(hexyloxy)-4'-biphenylcarboxylic acid, and what key reaction parameters should be optimized?

  • Methodological Answer : A common approach involves coupling reactions between biphenyl precursors and hexyloxy groups, followed by carboxylation. For analogous compounds (e.g., 4'-hydroxybiphenyl-4-carboxylic acid), acid-catalyzed condensation of cyclohexanone derivatives with phenol is employed . Key parameters to optimize include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve reaction efficiency.
  • Solvent choice : Secondary or tertiary alcohols minimize byproduct formation .
  • Purification : Recrystallization using ethanol or acetone (solubility ~1 mg/mL in ethanol) enhances purity.

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C-NMR, focusing on biphenyl proton environments and hexyloxy chain integration.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% as per commercial standards) .
  • Melting Point Analysis : Compare experimental values (e.g., 227.6°C ) to literature to assess crystallinity.
  • Elemental Analysis : Verify C, H, O composition against theoretical molecular formula (C₁₉H₂₂O₃) .

Q. What are the recommended storage conditions to ensure the stability of this compound during long-term experiments?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Maintain temperatures below 25°C in a dry, dark environment to avoid decomposition .
  • Avoid prolonged exposure to humidity, as hygroscopicity may alter solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 220–225°C vs. 227.6°C) for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform controlled heating (1–5°C/min) to measure exact phase transitions. Impurities lower observed melting points .
  • Recrystallization : Purify samples using solvent systems (e.g., ethanol/water) to isolate polymorphs .
  • Cross-Validate Sources : Compare batch-specific data from suppliers (e.g., Key Organics vs. FUJIFILM Wako) to identify synthesis-dependent variations .

Q. What strategies can be employed to improve the yield of this compound in Friedel-Crafts alkylation reactions?

  • Methodological Answer :

  • Solvent Optimization : Use non-polar solvents (e.g., dichloromethane) to stabilize carbocation intermediates and reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) at varying concentrations (1–5 mol%) .
  • In Situ Monitoring : Employ TLC or FTIR to track reaction progress and terminate at peak product formation.

Q. How should researchers design experiments to assess the potential of this compound as a building block for liquid crystal polymers?

  • Methodological Answer :

  • Thermal Analysis : Use polarizing optical microscopy (POM) and DSC to identify mesophase transitions between 100–250°C .
  • X-ray Diffraction (XRD) : Analyze molecular packing in thin films to confirm liquid crystalline ordering.
  • Functional Group Modification : Esterify the carboxylic acid group to enhance compatibility with polymer matrices .

Data Contradiction Analysis

ParameterReported Value 1Reported Value 2Resolution Strategy
Melting Point220–225°C 227.6°C DSC analysis of purified samples
Solubility in H₂OInsoluble Not specified Conduct shake-flask tests at 25°C
Stability in LightStable Degrades Accelerated UV exposure studies

Key Safety Considerations

  • Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) .
  • Waste Disposal : Neutralize with alkaline solutions before incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.